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Compound of Interest

Compound Name: (-)-Menthyloxyacetic acid

Cat. No.: B3429018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Menthyloxyacetic acid, a chiral carboxylic acid derived from (-)-menthol, serves as a

crucial resolving agent in the separation of enantiomers. Its well-defined stereochemistry and

chemical properties make it an invaluable tool in asymmetric synthesis and drug development,

where the chirality of a molecule can dictate its pharmacological activity. This technical guide

provides an in-depth overview of the core physical properties of (-)-Menthyloxyacetic acid,

complete with experimental protocols and a workflow for its characterization.

Physical and Chemical Properties
The physical properties of (-)-Menthyloxyacetic acid are well-documented, providing essential

data for its application in various chemical processes. These properties are summarized in the

table below.
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Property Value Conditions

Melting Point 52-55 °C

Boiling Point 163-164 °C at 10 mmHg

Specific Rotation [α] = -92.5°
c = 4 in methanol, at 25°C, D-

line of sodium

Density 1.01 g/mL at 20 °C

Refractive Index 1.4672 at 20°C, D-line of sodium

Molecular Formula C₁₂H₂₂O₃

Molecular Weight 214.30 g/mol

Appearance
White to light yellow crystalline

powder

Experimental Protocols
Accurate determination of the physical properties of (-)-Menthyloxyacetic acid is paramount

for its effective use. The following sections detail the standard experimental methodologies for

characterizing this compound.

Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting

range typically signifies a high degree of purity.

Methodology: Capillary Method using a Melting Point Apparatus

Sample Preparation: A small amount of finely powdered (-)-Menthyloxyacetic acid is

packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of a melting point

apparatus, adjacent to a calibrated thermometer.

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute,

especially as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (the beginning of

melting) and the temperature at which the entire solid phase has transformed into a liquid

(the end of melting) are recorded. This range is reported as the melting point.

Specific Rotation Measurement
As a chiral compound, (-)-Menthyloxyacetic acid rotates the plane of polarized light. The

specific rotation is a characteristic physical constant.

Methodology: Polarimetry

Solution Preparation: A solution of (-)-Menthyloxyacetic acid of a known concentration (c) is

prepared in a suitable solvent (e.g., methanol). A typical concentration is 4 g per 100 mL.

Polarimeter Calibration: The polarimeter is calibrated using a blank sample containing only

the solvent.

Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known

path length (l), typically 1 decimeter (dm). The observed optical rotation (α) is then

measured.

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The

temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm)

are also recorded.

Solubility Assessment
While quantitative solubility data is not readily available, a qualitative assessment in various

solvents is crucial for its application in reactions and purifications.

Methodology: Qualitative Solubility Test

Solvent Selection: A range of common laboratory solvents of varying polarities should be

selected (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate).

Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, measured

amount (e.g., 10 mg) of (-)-Menthyloxyacetic acid is added.
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Observation: The mixture is agitated, and the solubility is observed at room temperature.

Observations are recorded as "soluble," "sparingly soluble," or "insoluble." For acidic

compounds like (-)-Menthyloxyacetic acid, solubility in aqueous bases (e.g., 5% NaOH, 5%

NaHCO₃) and insolubility in aqueous acids (e.g., 5% HCl) can also be tested to confirm its

acidic nature.

Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of (-)-Menthyloxyacetic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

menthyl group protons, the protons of the methylene group adjacent to the ether oxygen,

and a broad singlet for the carboxylic acid proton, typically downfield (δ 10-13 ppm).[1][2]

The exact chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon

atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid is

expected to appear significantly downfield (δ 170-185 ppm).[1][3]

Methodology: NMR Spectroscopy

Sample Preparation: A small amount of (-)-Menthyloxyacetic acid (typically 5-20 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of

a reference standard like tetramethylsilane (TMS) may be added.

Data Acquisition: The NMR spectrum is acquired on a spectrometer, with standard

parameters for ¹H and ¹³C NMR.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Menthyloxyacetic acid will exhibit characteristic absorption bands

corresponding to its functional groups. A broad O-H stretching band for the carboxylic acid is
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expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700-

1725 cm⁻¹.[1] C-O stretching and C-H stretching and bending vibrations will also be present.

Methodology: FT-IR Spectroscopy (Solid Sample)

Sample Preparation: A thin film of the solid can be prepared by dissolving a small amount in

a volatile solvent (e.g., methylene chloride), applying the solution to a salt plate (e.g., NaCl or

KBr), and allowing the solvent to evaporate.[4] Alternatively, a KBr pellet can be prepared by

grinding the sample with dry KBr and pressing the mixture into a disc.

Background Spectrum: A background spectrum of the empty sample compartment or the

pure KBr pellet is recorded.

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is

recorded. The background is automatically subtracted by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Methodology: Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron

Impact (EI), is used to generate charged molecules.

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer

and detected. The resulting mass spectrum shows the molecular ion peak and various

fragment ion peaks. For carboxylic acids, common fragmentation patterns include the loss of

-OH (M-17) and -COOH (M-45) groups.[5]

Experimental Workflow Visualization
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The following diagram illustrates the logical workflow for the comprehensive physical

characterization of (-)-Menthyloxyacetic acid.

Start:
(-)-Menthyloxyacetic Acid Sample

Purity Assessment:
Melting Point Determination

Chiral Identity:
Specific Rotation

Solubility Profile

Structural Verification

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy Mass Spectrometry

Data Analysis and
Characterization Report

End
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Click to download full resolution via product page

Caption: Workflow for the physical characterization of (-)-Menthyloxyacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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